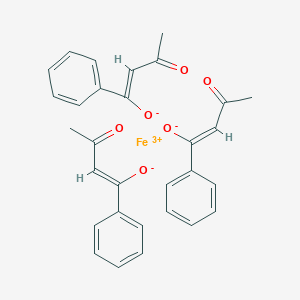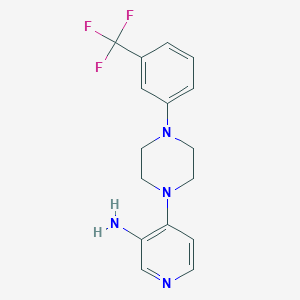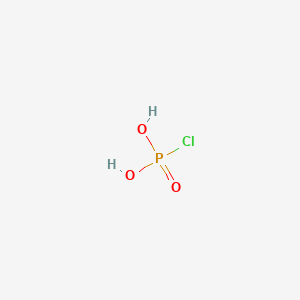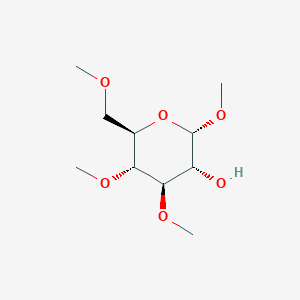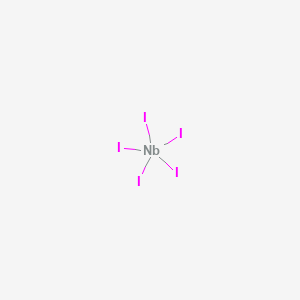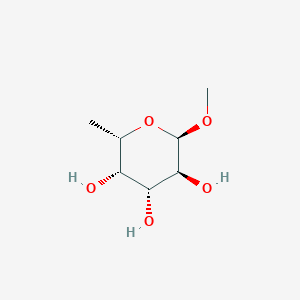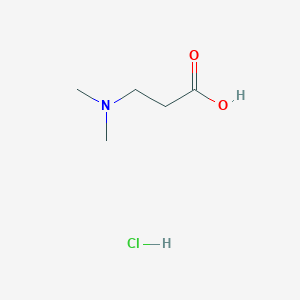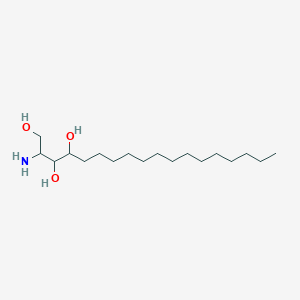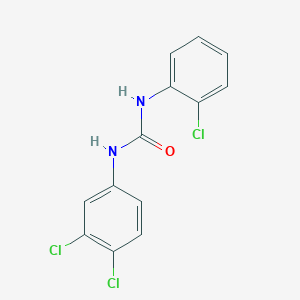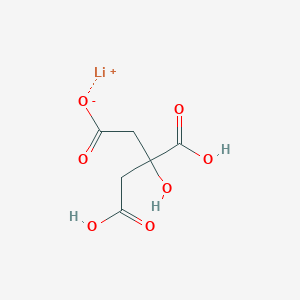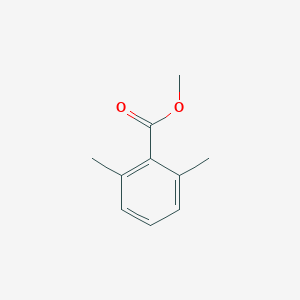
Methyl 2,6-dimethylbenzoate
概要
説明
Methyl 2,6-dimethylbenzoate is an organic compound with the molecular formula C10H12O2. It is a methyl ester derivative of 2,6-dimethylbenzoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2,6-dimethylbenzoate can be synthesized through the esterification of 2,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where 2,6-dimethylbenzoic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation .
化学反応の分析
Types of Reactions
Methyl 2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,6-dimethylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 2,6-dimethylbenzoic acid.
Reduction: 2,6-dimethylbenzyl alcohol.
Substitution: Various substituted methyl 2,6-dimethylbenzoates depending on the substituent introduced.
科学的研究の応用
Methyl 2,6-dimethylbenzoate has several applications in scientific research:
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties and its role as a precursor in drug synthesis is ongoing.
Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of methyl 2,6-dimethylbenzoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2,6-dimethylbenzoic acid and methanol.
類似化合物との比較
Similar Compounds
2,6-dimethylbenzoic acid: The parent acid of methyl 2,6-dimethylbenzoate.
Methyl 2,6-dimethoxybenzoate: A similar ester with methoxy groups instead of methyl groups.
2,6-dimethylbenzoate: The conjugate base of 2,6-dimethylbenzoic acid
Uniqueness
This compound is unique due to its specific ester functional group and the positioning of the methyl groups on the aromatic ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
特性
IUPAC Name |
methyl 2,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-4-6-8(2)9(7)10(11)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMULMWDHLJUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333877 | |
| Record name | Methyl 2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14920-81-1 | |
| Record name | Methyl 2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,6-dimethylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the steric hindrance in Methyl 2,6-dimethylbenzoate influence its hydrolysis reaction in acidic conditions?
A1: The presence of two methyl groups adjacent to the ester functionality in this compound introduces significant steric hindrance. This steric crowding affects the hydrolysis mechanism in acidic environments. As described in the research by [], the hydrolysis of this compound transitions from a bimolecular pathway (AAc-2) to a unimolecular pathway (AAc-1) at lower acidity levels compared to less sterically hindered benzoate esters like Methyl benzoate or Methyl para-toluate. This shift is primarily attributed to the release of steric strain in the transition state of the AAc-1 mechanism, leading to a decrease in activation enthalpy, making this pathway more favorable despite the typically higher energy barrier associated with AAc-1 reactions.
Q2: How does the reaction mechanism of the acid-catalyzed hydrolysis of this compound differ depending on the sulfuric acid concentration?
A2: The research by [] highlights that the mechanism of acid-catalyzed hydrolysis for this compound is dependent on the concentration of sulfuric acid. At lower sulfuric acid concentrations, the reaction proceeds through an AAc-1 mechanism. This pathway involves the protonation of the ester carbonyl oxygen, followed by the rate-limiting dissociation of the carbon-oxygen bond, forming an acylium ion intermediate. Finally, water reacts with the acylium ion to yield the carboxylic acid product. At higher sulfuric acid concentrations, the mechanism shifts to an AAc-2 pathway. Here, the protonated ester undergoes nucleophilic attack by two water molecules in a concerted step, leading to the formation of a tetrahedral intermediate, which then decomposes to yield the carboxylic acid. The transition from the AAc-2 to the AAc-1 mechanism at lower acidity for this compound, compared to less substituted benzoate esters, is largely driven by the release of steric strain in the AAc-1 transition state.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
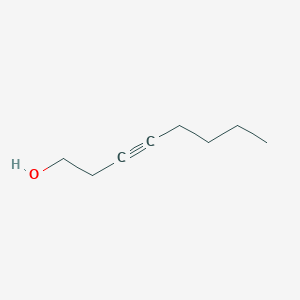
![pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B76994.png)
